An In-Depth Technical Guide to 6-Chloropyrazine-2-carboxamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-Chloropyrazine-2-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
6-Chloropyrazine-2-carboxamide is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to pyrazinamide, a first-line antituberculosis drug, positions it as a crucial starting material and intermediate for the synthesis of a wide array of novel therapeutic agents. The presence of a reactive chlorine atom on the pyrazine ring, coupled with the carboxamide functional group, provides two key points for molecular modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 6-Chloropyrazine-2-carboxamide, providing researchers with the essential knowledge to effectively utilize this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Chloropyrazine-2-carboxamide is fundamental for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClN₃O | [1] |
| Molecular Weight | 157.56 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 125.56 °C | [2] |
| Density | 1.39 g/cm³ | [2] |
| Water Solubility | 6759.55 mg/L | [2] |
| SMILES | C1=C(N=C(C=N1)Cl)C(=O)N | [1] |
| InChI Key | JEERXOCCQAMKAF-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of 6-Chloropyrazine-2-carboxamide is most commonly achieved from its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. The reactivity of this molecule is dominated by the chemistry of the pyrazine ring, the chloro substituent, and the carboxamide group.
Synthetic Pathway: From Carboxylic Acid to Amide
The conversion of 6-chloropyrazine-2-carboxylic acid to 6-Chloropyrazine-2-carboxamide is a standard amidation reaction. This transformation typically involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Caption: General synthetic scheme for 6-Chloropyrazine-2-carboxamide.
A common method involves the use of a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid to the more reactive acyl chloride. However, due to restrictions on thionyl chloride, alternative activating agents like 2,4,6-trichlorobenzoyl chloride (TCBC) are also employed.[3] The subsequent reaction with ammonia or a protected form of ammonia yields the desired carboxamide.
Experimental Protocol: Synthesis from 6-Chloropyrazine-2-carboxylic Acid [3]
-
Activation: In a round-bottom flask, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Add an activating agent such as 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent) and a tertiary amine base like triethylamine (TEA) (1 equivalent). Stir the mixture at room temperature for 20-30 minutes to form the mixed anhydride intermediate.
-
Amidation: To the activated intermediate, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents).
-
Slowly add an ammonia source, such as a solution of ammonia in an organic solvent or aqueous ammonium hydroxide.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-Chloropyrazine-2-carboxamide.
Key Reactivity Profile
The chemical behavior of 6-Chloropyrazine-2-carboxamide is characterized by two primary reactive sites: the chloro-substituted carbon on the pyrazine ring and the carboxamide functional group.
-
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution at the carbon atom bearing the chlorine.[4] The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to its use as a building block for creating a library of derivatives with diverse functionalities.
Caption: Primary reaction pathways for 6-Chloropyrazine-2-carboxamide.
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Reactions of the Carboxamide Group: The carboxamide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[5] It can also be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). While less common for this specific molecule, the amide nitrogen can also participate in N-alkylation or N-acylation reactions under appropriate conditions.[6]
Applications in Drug Discovery and Development
The primary application of 6-Chloropyrazine-2-carboxamide lies in its role as a key intermediate for the synthesis of biologically active molecules, most notably as analogs of pyrazinamide for the treatment of tuberculosis.
Antitubercular Agents
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt the membrane potential and inhibit fatty acid synthase I in Mycobacterium tuberculosis.[7] The structural similarity of 6-Chloropyrazine-2-carboxamide to pyrazinamide makes it an attractive scaffold for developing new antitubercular agents.
By performing nucleophilic aromatic substitution at the C6 position, researchers can introduce a variety of substituents to modulate the compound's activity, selectivity, and pharmacokinetic properties. Studies have shown that substitution at this position can lead to potent inhibitors of mycobacterial growth.[7]
Caption: Proposed mechanism of action for pyrazinamide and its analogs.
Other Potential Therapeutic Areas
The pyrazine carboxamide scaffold is a versatile pharmacophore found in a variety of therapeutic agents. While the primary focus for 6-Chloropyrazine-2-carboxamide has been in antitubercular research, its derivatives have the potential for applications in other areas, such as antiviral and anticancer therapies, by targeting various enzymes and cellular pathways.
Analytical Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxamide group. The amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxamide group will appear at a characteristic downfield chemical shift. The chemical shifts of the pyrazine ring carbons will be influenced by the substituents.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching vibrations of the primary amide in the region of 3400-3200 cm⁻¹.
-
C=O stretching vibration of the amide (Amide I band) around 1680-1650 cm⁻¹.
-
N-H bending vibration of the amide (Amide II band) around 1650-1600 cm⁻¹.
-
C-Cl stretching vibration in the fingerprint region.
-
Aromatic C-H and C=N stretching vibrations.[9]
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Chloropyrazine-2-carboxamide. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation may involve the loss of the carboxamide group or the chlorine atom.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloropyrazine-2-carboxamide.
5.1. Hazard Identification
Based on available safety data for related compounds, 6-Chloropyrazine-2-carboxamide should be handled as a potentially hazardous substance. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[10][11]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
5.3. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
5.4. Disposal
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Conclusion
6-Chloropyrazine-2-carboxamide is a valuable and versatile building block in medicinal chemistry, offering a convenient starting point for the synthesis of a wide range of heterocyclic compounds. Its importance is particularly pronounced in the development of novel antitubercular agents, owing to its structural relationship with pyrazinamide. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development programs. By leveraging the reactivity of both the chloro-substituent and the carboxamide group, researchers can continue to explore the vast chemical space around this pyrazine scaffold to develop new and improved therapeutic agents.
References
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012002. [Link]
-
Percec, V., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2235-2241. [Link]
- Challis, B. G. (2010). Reactions of the carboxamide group. Comprehensive Organic Chemistry, 2, 1149-1210.
-
Save My Exams. (2025). Reactions of Amides. [Link]
- Ebadi, A. (2018). Synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged two-dimensional polymeric copper(II) complex. Revue Roumaine de Chimie, 63(10), 897-902.
- Foks, H. (1976). [Pyrazine-2-carboxylic acid N-oxides. IV. Reaction of pyrazine-2-carboxamide 4-N-oxide with phosphorus oxycholoride]. Acta Poloniae Pharmaceutica, 33(2), 153-161.
- Tewatia, P., et al. (2013). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. European Journal of Medicinal Chemistry, 67, 237-243.
-
RSC Advances. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. [Link]
-
CPAChem. (2023). Safety data sheet: Pyrazine. [Link]
- Axxence Aromatic GmbH. (n.d.).
-
Zitko, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(10), 2533. [Link]
-
Doležal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]
-
ResearchGate. (n.d.). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). [Link]
-
Lyčka, A., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(8), 667-673. [Link]
-
Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]
-
Guchhait, S. K., et al. (2019). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules, 24(1), 123. [Link]
-
ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]
-
PubChem. (n.d.). 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide. [Link]
-
Wamhoff, H., et al. (2018). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 23(11), 2949. [Link]
-
ResearchGate. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2014).
- Chemchart. (n.d.). 6-chloropyrazine-2-carboxamide (36070-79-8).
Sources
- 1. 6-chloropyrazine-2-carboxamide (36070-79-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
